molecular formula C19H13FN2OS2 B2883834 5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034577-00-7

5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2883834
CAS No.: 2034577-00-7
M. Wt: 368.44
InChI Key: CPAOXJZBEBUHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b]thiophene core substituted with a fluorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a (2-(thiophen-2-yl)pyridin-3-yl)methyl group, introducing a heteroaromatic side chain.

Properties

IUPAC Name

5-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-14-5-6-15-13(9-14)10-17(25-15)19(23)22-11-12-3-1-7-21-18(12)16-4-2-8-24-16/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAOXJZBEBUHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound characterized by its complex heterocyclic structure, which includes a fluorinated benzo[b]thiophene moiety and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H13FN2OS2C_{19}H_{13}FN_{2}OS_{2}, with a molecular weight of 368.5 g/mol. Its structure is notable for the presence of a fluorine atom, which can enhance biological activity through improved binding interactions with target proteins.

PropertyValue
Molecular FormulaC19H13FN2OS2C_{19}H_{13}FN_{2}OS_{2}
Molecular Weight368.5 g/mol
CAS Number2034577-00-7
Structural FeaturesFluorinated benzo[b]thiophene, thiophene, pyridine

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression or viral replication. The incorporation of fluorine enhances lipophilicity and may improve the compound's affinity for these targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyridine structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

  • Case Study: Inhibition of PIM Kinases
    • Background : PIM kinases (PIM1, PIM2, PIM3) are implicated in tumorigenesis.
    • Findings : Compounds targeting these kinases demonstrated low nanomolar activity against all three isoforms, suggesting that similar derivatives may exhibit comparable effects .

Antiviral Activity

The potential antiviral properties of this compound have also been explored. Heterocyclic compounds like this one have been identified as promising candidates for antiviral drug development due to their ability to inhibit viral enzymes.

  • Case Study: Inhibition of NS5B RNA Polymerase
    • Background : NS5B is crucial for the replication of Hepatitis C virus (HCV).
    • Findings : Compounds with similar structural features showed IC50 values below 50 μM against NS5B, indicating strong inhibitory potential .

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound to evaluate their biological activities:

  • Synthesis and Characterization
    • Various synthetic routes have been developed to obtain this compound efficiently, often involving palladium-catalyzed cross-coupling reactions.
    • Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
  • Biological Assays
    • In vitro assays have demonstrated that modifications to the thiophene or pyridine rings can significantly impact the biological activity, with some derivatives exhibiting enhanced potency against cancer cell lines and viral targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Compound Name Core Structure Substituents/Modifications Key Properties/Data Reference
Target Compound Benzo[b]thiophene-2-carboxamide 5-Fluoro, N-((2-(thiophen-2-yl)pyridin-3-yl)methyl) Not reported in evidence -
5-Hydroxy-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide (26) Benzo[b]thiophene-2-carboxamide 5-Hydroxy, N-(pyridin-3-ylmethyl) Potential Clk/Dyrk kinase inhibition
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) Benzo[b]thiophene-2-carboxamide 5-Hydroxy, N-(thiophen-2-ylmethyl) Multi-target kinase inhibition
5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide (17) Thiophene-2-carboxamide 5-Nitro, N-(thiazolyl-pyridinyl) Narrow-spectrum antibacterial activity
Dibenzyl malonate derivatives (e.g., 5dr) Benzo[b]thiophene-malonate 6-Chlorobenzo[d]thiazolyl, dibenzyl ester Yields: 76–82%; HPLC purity: 80–99%
Key Observations:

Core Structure : The target compound’s benzo[b]thiophene core distinguishes it from simpler thiophene-based analogs (e.g., Compound 17), which may reduce metabolic instability and enhance aromatic stacking interactions.

The N-((2-(thiophen-2-yl)pyridin-3-yl)methyl) side chain introduces a fused heteroaromatic system, contrasting with the pyridin-3-ylmethyl or thiophen-2-ylmethyl groups in Compounds 26 and 25. This may alter steric hindrance or π-π interactions with target proteins. Analogs with chlorobenzo[d]thiazolyl groups (e.g., 5dr) demonstrate the impact of halogenation on binding affinity, though the target compound lacks this feature.

Synthetic Yields and Purity :

  • Malonate derivatives (e.g., 5dr) achieved yields of 76–82% with HPLC purity up to 99%, suggesting robust synthetic routes for benzo[b]thiophene derivatives. The target compound’s synthesis data are unavailable, but similar methodologies (e.g., Q-catalyzed reactions) may apply.

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Malonate derivatives (e.g., 5dr: 125–127°C) exhibit higher melting points than hydroxy-substituted analogs (e.g., 5ic: 78–80°C), likely due to increased crystallinity from ester groups. The target compound’s melting point is unreported but may align with fluorinated aromatics (e.g., 200–250°C range).
  • Spectroscopic Data :
    • NMR : Benzo[b]thiophene derivatives in –4 show characteristic δ 7.2–8.5 ppm for aromatic protons, with carboxamide carbonyls at δ 165–170 ppm in $^{13}\text{C}$-NMR.
    • IR : Carboxamide C=O stretches (~1680 cm$^{-1}$) and aromatic C-H bends (~750 cm$^{-1}$) are consistent across analogs.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Construction of the benzo[b]thiophene core via Gewald or Suzuki coupling reactions to introduce the fluorine substituent at position 5 .
  • Step 2 : Functionalization of the pyridine-thiophene moiety using nucleophilic substitution or reductive amination to attach the methylene bridge .
  • Step 3 : Carboxamide formation via activation of the carboxylic acid (e.g., using HATU or EDCI) and coupling with the amine-containing intermediate . Critical reagents include lithium aluminum hydride (reductions), potassium permanganate (oxidations), and palladium catalysts for cross-coupling .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and connectivity .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For 3D conformational analysis, particularly to assess steric effects from the thiophene-pyridine moiety .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the compound’s heterocyclic motifs .
  • Antimicrobial Screening : Disk diffusion or MIC assays, given the activity of thiophene derivatives against bacterial targets .
  • Cytotoxicity Profiling : Use cancer cell lines (e.g., MTT assay) to assess apoptotic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine atom and thiophene-pyridine system influence target binding?

  • Fluorine’s Role : Enhances binding via electronegativity and hydrophobic interactions; its position at C5 may block metabolic degradation .
  • Thiophene-Pyridine Conformation : X-ray data suggests the pyridine-thiophene dihedral angle (~30°) impacts π-π stacking with aromatic residues in target proteins .
  • Contradictions : Some studies report reduced activity when fluorine is replaced with bulkier groups, while others show improved solubility .

Q. What strategies address low yields in the final carboxamide coupling step?

  • Optimized Conditions : Use DMF as a solvent at 0–5°C to minimize side reactions .
  • Catalytic Systems : Employ DMAP or HOAt to enhance coupling efficiency .
  • Purification : Chromatography (silica gel or HPLC) to isolate the product from unreacted intermediates .

Q. How can computational methods predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds with the carboxamide group .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns to assess conformational adaptability .
  • Contradictions : Discrepancies between in silico predictions and experimental IC50_{50} values may arise from solvent effects omitted in simulations .

Q. What analytical techniques resolve discrepancies in reported biological activity data?

  • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent effects .
  • Structural Analog Comparison : Test derivatives with modified thiophene or pyridine groups to isolate pharmacophoric elements .

Methodological Considerations Table

Parameter Key Techniques References
Synthetic YieldGewald reaction (65–70%), Suzuki coupling (50–55%)
Purity ValidationHPLC (>95%), 1H^1H NMR integration
Biological ActivityIC50_{50} values for kinase inhibition
Structural ConformationX-ray crystallography (bond angles ±0.02Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.